Glycocyamine
Overview
Description
Glycocyamine, also known as guanidinoacetic acid, is a metabolite of glycine where the amino group has been converted into a guanidine group. It is a precursor to creatine, a compound essential for energy storage and transfer in muscle and brain tissues. This compound is used as a dietary supplement and feed additive in poultry farming .
Mechanism of Action
Target of Action
Glycocyamine, also known as guanidinoacetate, is a metabolite of glycine . Its primary target in the human body is the enzyme Guanidinoacetate N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of creatine, a molecule that helps to supply energy to all cells in the body, particularly muscle cells .
Mode of Action
This compound is synthesized in the body primarily in the kidneys by transferring the guanidine group of L-arginine to the amino acid glycine . This process is facilitated by the enzyme L-Arg:Gly-amidinotransferase (AGAT) . The resulting this compound is then transformed into creatine by methylation, a process catalyzed by the enzyme Guanidinoacetate N-methyltransferase .
Biochemical Pathways
This compound plays a significant role in several biochemical pathways. It is involved in the metabolism of the amino acids serine, threonine, and proline . It is also a part of the Glycine and Serine Metabolism and Arginine and Proline Metabolism pathways . The transformation of this compound into creatine is a critical step in these metabolic pathways, contributing to the body’s energy production and muscle function.
Pharmacokinetics
It is known that this compound is primarily synthesized in the kidneys and then released into the bloodstream .
Result of Action
The primary result of this compound’s action is the production of creatine, a molecule that plays a vital role in energy production within cells . Creatine is particularly important for muscle cells, where it helps to supply the energy needed for muscle contraction. Therefore, this compound, through its conversion to creatine, contributes to muscle function and physical performance.
Biochemical Analysis
Biochemical Properties
Glycocyamine plays a significant role in biochemical reactions. It is primarily formed in the kidneys by transferring the guanidine group of L-arginine to the amino acid glycine, a process catalyzed by the enzyme L-Arg:Gly-amidinotransferase (AGAT) . This compound interacts with enzymes such as S-adenosyl methionine to be methylated into creatine . This interaction is crucial for energy metabolism in cells.
Cellular Effects
This compound has been shown to improve cellular bioenergetics by stimulating creatine biosynthesis . It influences cell function by enhancing muscular performance and improving health-related quality of life in patients with chronic fatigue syndrome . It also plays a role in the metabolism of the amino acids serine, threonine, and proline .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into creatine. This process occurs when this compound is methylated with S-adenosyl methionine by the enzyme guanidinoacetate N-methyltransferase (GAMT) . This reaction results in the release of creatine into the bloodstream .
Dosage Effects in Animal Models
It is known that this compound supplementation can enhance muscular performance in healthy volunteers
Metabolic Pathways
This compound is involved in the metabolic pathways of glycine and serine . It is synthesized from glycine and arginine by the enzyme L-Arg:Gly-amidinotransferase (AGAT), primarily in the kidneys . After being transported to the liver, this compound is methylated to yield creatine .
Transport and Distribution
This compound is synthesized primarily in the kidneys and then transported to the liver where it is transformed into creatine . The creatine is then released into the bloodstream
Subcellular Localization
Given that it is synthesized in the kidneys and then transported to the liver for transformation into creatine , it is likely that this compound is localized in these organs
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycocyamine can be synthesized through several methods:
Reaction of Cyanamide with Glycine: This method, first described by Adolph Strecker in 1861, involves reacting cyanamide with glycine in an aqueous solution.
Guanylation of Glycine: Glycine can be converted to this compound using S-methylisothiourea or O-alkylisoureas as guanylation agents.
Catalytic Oxidation of Ethanolamine: This recent method involves the catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide in an aqueous solution.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide. This method is preferred due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Glycocyamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce creatine.
Reduction: Reduction reactions can convert this compound back to glycine.
Substitution: this compound can undergo substitution reactions where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
The major product formed from the oxidation of this compound is creatine, a crucial compound for energy metabolism in muscle and brain tissues .
Scientific Research Applications
Glycocyamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of creatine and other guanidine derivatives.
Biology: This compound plays a role in the metabolism of amino acids such as serine, threonine, and proline.
Industry: This compound is used as a feed additive in poultry farming to enhance growth and feed efficiency.
Comparison with Similar Compounds
Glycocyamine is similar to other guanidine derivatives such as:
Creatine: this compound is a direct precursor to creatine, which is widely used as a dietary supplement for enhancing athletic performance.
Sarcosine: Another derivative of glycine, sarcosine is involved in the metabolism of choline and methionine.
Dimethylglycine: This compound is involved in the metabolism of amino acids and is used as a dietary supplement for its potential health benefits.
This compound is unique in its role as a precursor to creatine, making it essential for energy metabolism in muscle and brain tissues. Its ability to enhance growth and feed efficiency in poultry farming also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(diaminomethylideneamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFZUMJYQTVII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861885 | |
Record name | N-(Aminoiminomethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanidoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL at 15 °C | |
Record name | Guanidoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
352-97-6 | |
Record name | Guanidinoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Glycocyamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycocyamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02751 | |
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Record name | glycocyamine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26360 | |
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Record name | glycocyamine | |
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Record name | N-(Aminoiminomethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861885 | |
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Record name | Guanidinoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GLYCOCYAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GO52O1A04E | |
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Record name | Guanidoacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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